molecular formula C18H18ClNO2 B2603754 N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide CAS No. 1799259-73-6

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide

Cat. No.: B2603754
CAS No.: 1799259-73-6
M. Wt: 315.8
InChI Key: UFPJCFBQYQTCMA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis information for N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is not available, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been determined . The structure of another related compound, N-(2-chlorophenyl)methoxycarbothioamide, has also been determined .

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves the activation of β3-ARs, which are G protein-coupled receptors that are primarily expressed in adipose tissue and the urinary bladder. Upon activation, β3-ARs stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the activation of thermogenic genes, such as uncoupling protein 1 (UCP1), and the promotion of lipolysis and glucose uptake in adipocytes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its activation of β3-ARs. These effects include an increase in energy expenditure, a decrease in body weight and fat mass, an improvement in insulin sensitivity, and a reduction in plasma lipid levels. Additionally, this compound has been shown to have a positive effect on cardiovascular function, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide for lab experiments is its selectivity for β3-ARs, which allows for the specific activation of this receptor subtype without affecting other adrenergic receptors. Additionally, this compound has a relatively low toxicity and can be administered orally or intraperitoneally. However, one of the limitations of this compound is its short half-life, which requires frequent dosing to maintain its effects. Additionally, the use of this compound in human studies is limited by its lack of approval for clinical use and the potential for off-target effects.

Future Directions

There are several future directions for the use of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide in scientific research. One area of interest is the development of novel β3-AR agonists with improved pharmacokinetic properties and reduced side effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the physiological effects of β3-AR activation, including the role of downstream signaling pathways and the interaction with other metabolic regulators. Finally, the clinical potential of this compound and other β3-AR agonists for the treatment of obesity and related metabolic disorders warrants further investigation.

Synthesis Methods

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves a multistep process that starts with the reaction of 2-chlorobenzaldehyde with 2-methoxyethanol to form 2-(2-chlorophenyl)-2-methoxyethanol. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to form the final product, this compound. The overall yield of this synthesis method is around 25%, and the purity of the final product can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is commonly used in scientific research to study the physiological effects of β3-AR activation, which has been linked to the regulation of energy metabolism, thermogenesis, and glucose homeostasis. In particular, this compound has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the treatment of obesity and related metabolic disorders. Additionally, this compound has been used to study the role of β3-ARs in the regulation of insulin secretion, lipid metabolism, and cardiovascular function.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPJCFBQYQTCMA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.